1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one
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Overview
Description
1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by a methyl group at the 5-position and a phenyl group at the 3-position of the indazole ring, with an ethanone group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methyl-3-phenyl-1H-indazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one
- 1-(2H-indazol-5-yl)pyridin-2(1H)-one
Uniqueness
1-(5-Methyl-3-phenyl-1H-indazol-1-yl)ethan-1-one is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The presence of both a methyl and phenyl group provides distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
CAS No. |
65642-53-7 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(5-methyl-3-phenylindazol-1-yl)ethanone |
InChI |
InChI=1S/C16H14N2O/c1-11-8-9-15-14(10-11)16(17-18(15)12(2)19)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
KSERVVBVKSJHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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